o-Tolylsulfanyl-acetic acid
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Overview
Description
o-Tolylsulfanyl-acetic acid: is an organic compound with the molecular formula C9H10O2S It is characterized by the presence of a tolyl group (a benzene ring with a methyl group) attached to a sulfanyl-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sulfonylation Reaction: One common method for synthesizing o-Tolylsulfanyl-acetic acid involves the sulfonylation of toluene derivatives. This process typically uses sulfonyl chlorides in the presence of a base such as sodium hydroxide.
Tosylation: Another method involves the tosylation of alcohols, where toluenesulfonyl chloride reacts with alcohols to form sulfonates.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-Tolylsulfanyl-acetic acid can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: o-Tolylsulfanyl-acetic acid is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Enzyme Inhibition:
Biochemical Pathways: It can be used to investigate biochemical pathways involving sulfur-containing compounds.
Medicine:
Drug Development: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced durability or reactivity.
Mechanism of Action
The mechanism by which o-Tolylsulfanyl-acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
p-Tolylsulfanyl-acetic acid: Similar structure but with the tolyl group in the para position.
m-Tolylsulfanyl-acetic acid: Similar structure but with the tolyl group in the meta position.
Benzylsulfanyl-acetic acid: Similar structure but with a benzyl group instead of a tolyl group.
Uniqueness: o-Tolylsulfanyl-acetic acid is unique due to the specific positioning of the tolyl group, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different chemical and biological properties compared to its isomers and analogs.
Properties
IUPAC Name |
2-(2-methylphenyl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRSJSNKSMEVPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901058 |
Source
|
Record name | NoName_110 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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